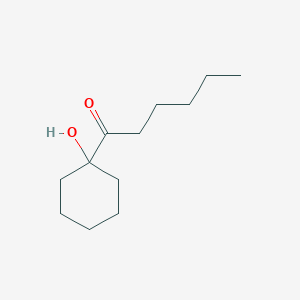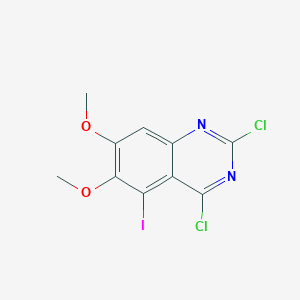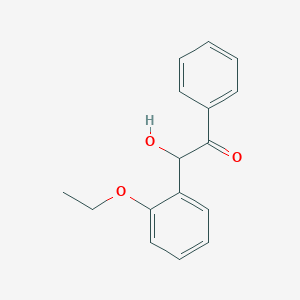![molecular formula C27H41FN2O2 B12557098 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine CAS No. 143625-23-4](/img/structure/B12557098.png)
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluoro, octyloxy, and nonyloxy groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluoro and alkoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrimidine core can interact with nucleic acids or proteins, influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(4-octylphenyl)pyrimidine
- 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid
Uniqueness
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluoro, octyloxy, and nonyloxy groups enhances its solubility, stability, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
143625-23-4 |
|---|---|
Formule moléculaire |
C27H41FN2O2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-(2-fluoro-4-octoxyphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C27H41FN2O2/c1-3-5-7-9-11-13-15-19-32-24-21-29-27(30-22-24)25-17-16-23(20-26(25)28)31-18-14-12-10-8-6-4-2/h16-17,20-22H,3-15,18-19H2,1-2H3 |
Clé InChI |
DMIKUICFKJSNEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)




![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)

